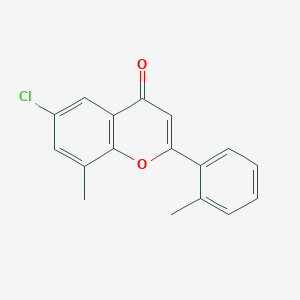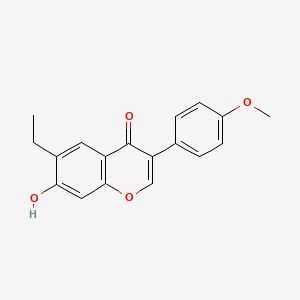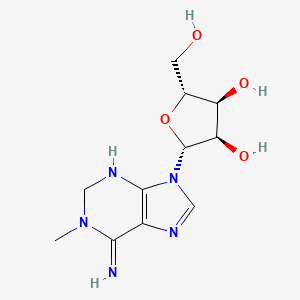
1-(4-(Trifluoromethoxy)phenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, often under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale Suzuki–Miyaura coupling reactions. These reactions are scalable and can be optimized for high yield and purity, making them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Applications De Recherche Scientifique
1-(4-(Trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. This can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethoxy)phenylacetic acid
- N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine
- 4-(Trifluoromethyl)phenol
Comparison: 1-(4-(Trifluoromethoxy)phenyl)naphthalene is unique due to the presence of both a naphthalene moiety and a trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it different from other compounds that may only contain one of these features .
Propriétés
Formule moléculaire |
C17H11F3O |
|---|---|
Poids moléculaire |
288.26 g/mol |
Nom IUPAC |
1-[4-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)21-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Clé InChI |
BVSOMDTUGIFODK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


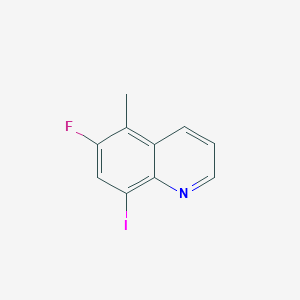
![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)

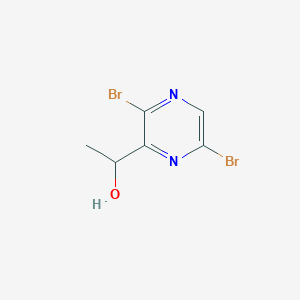

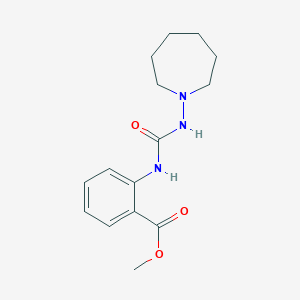


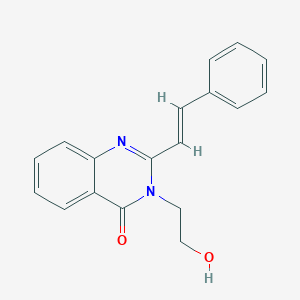
![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)

